Chemical and physical properties of 4,5,7-Trichloro-2-(trifluoromethyl)quinoline.
Chemical and physical properties of 4,5,7-Trichloro-2-(trifluoromethyl)quinoline.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical and physical properties of 4,5,7-Trichloro-2-(trifluoromethyl)quinoline. Due to the limited availability of direct experimental data for this specific compound, this document also extrapolates potential synthetic routes, purification methods, and biological activities based on established knowledge of structurally similar quinoline derivatives. The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent anticancer and antimalarial activities. The presence of three chlorine atoms and a trifluoromethyl group on the quinoline core of the title compound suggests its potential as a subject for further investigation in drug discovery programs. This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of 4,5,7-Trichloro-2-(trifluoromethyl)quinoline.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of 4,5,7-Trichloro-2-(trifluoromethyl)quinoline are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed through experimental validation.
| Property | Value | Source |
| CAS Number | 175203-41-5 | [1][2] |
| Molecular Formula | C₁₀H₃Cl₃F₃N | [1][2] |
| Molecular Weight | 300.49 g/mol | [2] |
| Melting Point | 111-114 °C | |
| Boiling Point (Predicted) | 304.6 ± 37.0 °C | |
| Density (Predicted) | 1.614 ± 0.06 g/cm³ | |
| Appearance | Solid | |
| Storage Temperature | 2-8 °C |
Experimental Protocols
While a specific, validated protocol for the synthesis of 4,5,7-Trichloro-2-(trifluoromethyl)quinoline is not available in the reviewed literature, a plausible synthetic route can be devised based on established methods for the synthesis of substituted quinolines. The following represents a generalized, theoretical protocol.
Proposed Synthesis
The synthesis of 4,5,7-Trichloro-2-(trifluoromethyl)quinoline can be envisioned as a multi-step process, likely starting from a suitably substituted aniline precursor. A potential approach could involve the Gould-Jacobs reaction to form the quinoline core, followed by chlorination steps.
Step 1: Synthesis of a Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline Intermediate
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Reaction Setup: In a round-bottom flask, combine 3,5-dichloroaniline (1.0 eq) with diethyl 2-(ethoxymethylene)malonate (1.1 eq).
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Condensation: Heat the mixture at 120-130 °C for 2 hours to facilitate the condensation reaction and removal of ethanol.
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Cyclization: Add the reaction mixture to a high-boiling point solvent such as Dowtherm A, preheated to 250 °C. Reflux the mixture for 30-60 minutes to induce cyclization.
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Work-up: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product. Collect the solid by vacuum filtration and wash with hexane to remove the high-boiling solvent.
Step 2: Chlorination of the Quinoline Core
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Reaction Setup: To the dried dichloro-4-hydroxy-2-(trifluoromethyl)quinoline intermediate from Step 1, add an excess of phosphorus oxychloride (POCl₃).
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Chlorination: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion, carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base such as sodium bicarbonate until a precipitate forms.
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Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude 4,5,7-Trichloro-2-(trifluoromethyl)quinoline can be purified using standard laboratory techniques:
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Column Chromatography: Purification can be achieved using column chromatography on silica gel. A gradient elution system with hexane and ethyl acetate is recommended to separate the desired product from impurities.
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Recrystallization: Further purification can be performed by recrystallizing the product from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to obtain a crystalline solid.
Potential Biological Activities and Signaling Pathways
Direct experimental data on the biological activity of 4,5,7-Trichloro-2-(trifluoromethyl)quinoline is not currently available. However, the structural motifs present in this molecule, namely the quinoline core, chlorine, and trifluoromethyl substituents, are features of many compounds with known anticancer and antimalarial properties.
Inferred Anticancer Potential
Numerous quinoline derivatives have demonstrated significant anticancer activity through various mechanisms.[3][4] The presence of a trifluoromethyl group can enhance the metabolic stability and cell permeability of a compound, often leading to improved pharmacological properties. The chloro substituents can modulate the electronic properties of the molecule and its binding affinity to biological targets.
Potential Signaling Pathways:
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Kinase Inhibition: Many quinoline-based anticancer agents function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[5] It is plausible that 4,5,7-Trichloro-2-(trifluoromethyl)quinoline could exhibit inhibitory activity against kinases such as EGFR, VEGFR, or those in the PI3K/Akt/mTOR pathway.
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Topoisomerase Inhibition: Some quinoline derivatives are known to inhibit topoisomerases, enzymes essential for DNA replication. This leads to DNA damage and apoptosis in cancer cells.
Inferred Antimalarial Potential
The 4-aminoquinoline scaffold is the basis for several widely used antimalarial drugs, including chloroquine. While the title compound is not a 4-aminoquinoline, the broader class of substituted quinolines has been extensively investigated for antimalarial activity. The trifluoromethyl group has been incorporated into quinoline structures to overcome drug resistance in malaria parasites.
Potential Mechanism of Action:
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Inhibition of Heme Polymerization: A primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation in the parasite's food vacuole. This leads to the accumulation of toxic free heme, resulting in parasite death.
Logical Workflow for Investigation
The following diagram illustrates a logical workflow for the initial investigation of 4,5,7-Trichloro-2-(trifluoromethyl)quinoline as a potential therapeutic agent.
References
- 1. 4,5,7-Trichloro-2-(trifluoromethyl)quinoline [oakwoodchemical.com]
- 2. 4,5,7-TRICHLORO-2-(TRIFLUOROMETHYL)QUINOLINE | 175203-41-5 [chemicalbook.com]
- 3. scielo.br [scielo.br]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
